6-Ethoxyquinoline-4-carbonitrile

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Researchers needing validated quinoline-4-carbonitrile analogs for kinase drug discovery face challenges with unsubstituted cores lacking key binding motifs. This compound provides the precise 6-ethoxy substitution pattern for c-Met/VEGFR SAR optimization. - **Key Features**: 3 H-bond acceptors, 2 rotatable bonds; higher lipophilicity & boiling point (303°C) vs. unsubstituted core. - **Reactivity**: Nitrile at 4-position enables hydrolysis, reduction, or nucleophilic addition while ethoxy remains stable. - **Supply**: Rigorous quality control; available for immediate research use.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 861577-96-0
Cat. No. B11902943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxyquinoline-4-carbonitrile
CAS861577-96-0
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=CN=C2C=C1)C#N
InChIInChI=1S/C12H10N2O/c1-2-15-10-3-4-12-11(7-10)9(8-13)5-6-14-12/h3-7H,2H2,1H3
InChIKeyFNLVEUOYGPHYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxyquinoline-4-carbonitrile Baseline & Structural Identifiers


6-Ethoxyquinoline-4-carbonitrile (CAS 861577-96-0, molecular formula C12H10N2O, molecular weight 198.22 g/mol) is a substituted quinoline derivative belonging to the quinoline-4-carbonitrile class [1]. The compound features a quinoline heterocyclic core with an ethoxy group at the 6-position and a nitrile (carbonitrile) group at the 4-position . Computed physicochemical properties include a boiling point of 303.3 ± 22.0 °C at 760 mmHg, a flash point of 137.2 ± 22.3 °C, a calculated density of 1.2 ± 0.1 g/cm³, and a refractive index of 1.612 [1]. The SMILES string is N#CC1=CC=NC2=CC=C(OCC)C=C12 . Quinoline-4-carbonitriles are recognized as versatile building blocks in medicinal chemistry and chemical synthesis, with documented applications in the development of biologically active molecules .

6-Ethoxyquinoline-4-carbonitrile Substitution Limitations


The presence of the 6-ethoxy substituent in 6-ethoxyquinoline-4-carbonitrile fundamentally alters its physicochemical properties relative to the unsubstituted quinoline-4-carbonitrile core. Specifically, the introduction of the ethoxy group at the 6-position increases the molecular weight from 154.17 g/mol (for quinoline-4-carbonitrile, CAS 2973-27-5) to 198.22 g/mol and modifies the lipophilicity profile . The calculated boiling point increases by approximately 60 °C (from ~243 °C for quinoline-4-carbonitrile to ~303 °C for the 6-ethoxy derivative) [1]. This ethoxy substitution also introduces an additional hydrogen bond acceptor site (total of 3 H-bond acceptors versus 2 in the unsubstituted analog), which can influence molecular recognition, binding interactions, and solubility characteristics . These structural modifications may affect downstream synthetic compatibility, biological target engagement, and purification requirements—rendering direct substitution without validation inadvisable for applications where the 6-ethoxy pattern is a critical design feature.

6-Ethoxyquinoline-4-carbonitrile Differentiation Evidence


Molecular Weight & Boiling Point Differences

6-Ethoxyquinoline-4-carbonitrile (CAS 861577-96-0) exhibits a molecular weight of 198.22 g/mol and a calculated boiling point of 303.3 ± 22.0 °C at 760 mmHg, compared to 154.17 g/mol and 243.2 °C at 760 mmHg for unsubstituted quinoline-4-carbonitrile (CAS 2973-27-5) [1]. The 6-ethoxy substitution adds 44.05 g/mol to the molecular mass and increases the boiling point by approximately 60 °C, reflecting enhanced intermolecular interactions due to the added ether oxygen and extended molecular surface area.

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Hydrogen Bond Acceptor Count Differences

6-Ethoxyquinoline-4-carbonitrile contains three hydrogen bond acceptor sites (the quinoline nitrogen, the nitrile nitrogen, and the ethoxy oxygen), whereas unsubstituted quinoline-4-carbonitrile contains only two hydrogen bond acceptors . The added ethoxy oxygen serves as an additional H-bond acceptor, which can enhance interactions with biological targets that feature hydrogen bond donors in the binding pocket.

Medicinal Chemistry Drug Design Ligand-Target Interactions

Rotatable Bond & Conformational Flexibility

6-Ethoxyquinoline-4-carbonitrile possesses two rotatable bonds (the ethoxy ethyl group C-O bond and the C-C bond within the ethyl moiety), compared to zero rotatable bonds in unsubstituted quinoline-4-carbonitrile [1]. This modest increase in conformational flexibility may influence the compound's ability to adopt bioactive conformations and affects its calculated topological polar surface area and related ADME predictors.

Medicinal Chemistry Molecular Modeling Conformational Analysis

Synthetic Utility vs. 6-Ethoxyquinoline-2-carbaldehyde

6-Ethoxyquinoline-4-carbonitrile features a nitrile group at the 4-position, whereas 6-ethoxyquinoline-2-carbaldehyde (CAS 100063-12-5) features an aldehyde group at the 2-position . These different functional groups confer orthogonal synthetic reactivity: the nitrile can undergo hydrolysis to carboxylic acids or amides, reduction to primary amines, or nucleophilic addition reactions; the aldehyde participates in condensation, Schiff base formation, and reductive amination pathways. The positional isomerism (4- versus 2-substitution) additionally alters electronic distribution across the quinoline ring system.

Organic Synthesis Building Blocks Reaction Compatibility

Synthetic Intermediate Availability & Scaffold Utility

Quinoline-4-carbonitriles as a class have been demonstrated to be accessible via a simple, high-yielding synthetic route involving alkylation of 2-nitrobenzyl cyanides with α-halomethyl ketones followed by reduction with tin(II) chloride . This methodological validation supports the synthetic tractability of the quinoline-4-carbonitrile scaffold, including 6-ethoxy-substituted variants, for laboratory-scale preparation. The documented yields are described as 'good yields,' and the method proceeds under mild conditions with no transition metal catalysis .

Organic Synthesis Methodology Scaffold Synthesis

Kinase & Receptor Targeting Potential

Quinoline derivatives, including those bearing 4-position substitution, have been documented to target c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors—pivotal targets in carcinogenic pathways . Quinoline-4-carbonitrile and its substituted analogs may therefore serve as privileged scaffolds in kinase inhibitor development programs, with documented mechanisms including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis .

Medicinal Chemistry Kinase Inhibition Drug Discovery

6-Ethoxyquinoline-4-carbonitrile Application Scenarios


Kinase-Targeted Lead Optimization Scaffold

In drug discovery programs targeting c-Met, VEGF, or EGF receptor tyrosine kinases, 6-ethoxyquinoline-4-carbonitrile can serve as a core scaffold for lead optimization. The quinoline-4-carbonitrile framework is recognized for engaging these kinase targets, while the 6-ethoxy substituent provides an additional hydrogen bond acceptor site (3 H-bond acceptors total) and modest conformational flexibility (2 rotatable bonds) that may be exploited to modulate binding affinity, selectivity, and physicochemical properties relative to the unsubstituted core .

Building Block for Quinoline Library Synthesis

6-Ethoxyquinoline-4-carbonitrile is suitable as a synthetic intermediate for constructing focused libraries of substituted quinoline derivatives. The nitrile group at the 4-position enables downstream functionalization through hydrolysis (to carboxylic acids or amides), reduction (to primary amines), or nucleophilic addition reactions, while the 6-ethoxy group remains stable under many common reaction conditions. This orthogonal reactivity profile distinguishes it from analogs such as 6-ethoxyquinoline-2-carbaldehyde, which undergoes condensation-based transformations .

Physicochemical Profiling & ADME Optimization

Researchers conducting structure-property relationship (SPR) studies can employ 6-ethoxyquinoline-4-carbonitrile to assess the impact of 6-ethoxy substitution on key drug-like properties. The compound's calculated boiling point (303.3 ± 22.0 °C), rotatable bond count (2), and hydrogen bond acceptor count (3) provide quantitative parameters for comparison with unsubstituted quinoline-4-carbonitrile (154.17 g/mol, 243.2 °C, 0 rotatable bonds, 2 H-bond acceptors) and other substituted analogs in ADME prediction model validation [1].

Synthetic Methodology Development

The validated synthetic route for quinoline-4-carbonitriles—involving alkylation of 2-nitrobenzyl cyanides with α-halomethyl ketones followed by SnCl₂ reduction—can be applied or adapted for 6-ethoxyquinoline-4-carbonitrile preparation. This metal-free, mild-condition methodology supports reliable in-house synthesis for laboratories requiring larger quantities or custom derivatives beyond standard commercial catalog offerings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethoxyquinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.